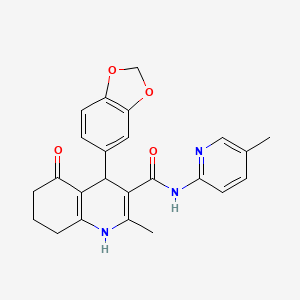
4-(2,4,5-trimethoxybenzyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,5-trimethoxybenzyl)thiomorpholine, also known as TBOA, is a compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. As a result, TBOA has been shown to modulate synaptic transmission and plasticity, making it a valuable tool for investigating the role of glutamate in various physiological and pathological processes.
Mécanisme D'action
4-(2,4,5-trimethoxybenzyl)thiomorpholine inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synapse. This leads to an accumulation of glutamate in the synapse, which can modulate synaptic transmission and plasticity. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to selectively inhibit the activity of the excitatory amino acid transporter 2 (EAAT2), which is the primary glutamate transporter in the brain.
Biochemical and physiological effects:
4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to modulate synaptic transmission and plasticity, leading to changes in neuronal excitability and synaptic strength. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has also been shown to induce epileptic activity in animal models, suggesting that it may be a useful tool for studying the mechanisms underlying epilepsy. Additionally, 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,4,5-trimethoxybenzyl)thiomorpholine in lab experiments is its potency and selectivity for glutamate transporters. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to be a highly effective inhibitor of EAAT2, making it a valuable tool for investigating the role of glutamate in various physiological and pathological processes. However, one limitation of using 4-(2,4,5-trimethoxybenzyl)thiomorpholine is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure that 4-(2,4,5-trimethoxybenzyl)thiomorpholine is used safely and effectively in lab experiments.
Orientations Futures
There are several potential future directions for research on 4-(2,4,5-trimethoxybenzyl)thiomorpholine. One area of interest is the role of glutamate in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been shown to have neuroprotective effects in certain models of neurodegenerative disease, suggesting that it may be a promising therapeutic target. Additionally, further research is needed to fully understand the mechanisms underlying the epileptogenic effects of 4-(2,4,5-trimethoxybenzyl)thiomorpholine and its potential applications in the treatment of epilepsy. Finally, 4-(2,4,5-trimethoxybenzyl)thiomorpholine may also have applications in the development of new drugs targeting glutamate transporters.
Méthodes De Synthèse
4-(2,4,5-trimethoxybenzyl)thiomorpholine can be synthesized through a multistep process starting from 2,4,5-trimethoxybenzaldehyde and thiomorpholine. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to produce the final product. The purity of 4-(2,4,5-trimethoxybenzyl)thiomorpholine can be confirmed through various analytical techniques, such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-(2,4,5-trimethoxybenzyl)thiomorpholine has been extensively used in scientific research to investigate the role of glutamate in various physiological and pathological processes. For example, 4-(2,4,5-trimethoxybenzyl)thiomorpholine has been used to study the mechanisms underlying synaptic plasticity, learning, and memory. 4-(2,4,5-trimethoxybenzyl)thiomorpholine has also been used to investigate the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[(2,4,5-trimethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-16-12-9-14(18-3)13(17-2)8-11(12)10-15-4-6-19-7-5-15/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOFYWUJGQDRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCSCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
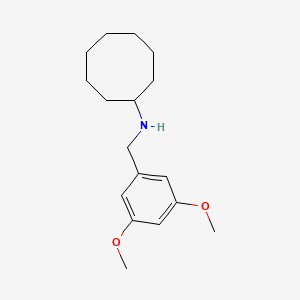
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)
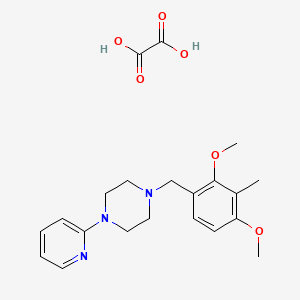
![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5030916.png)

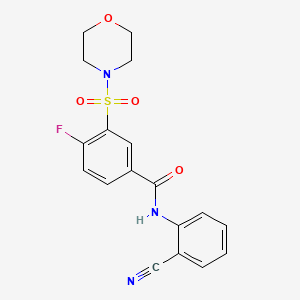
![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)
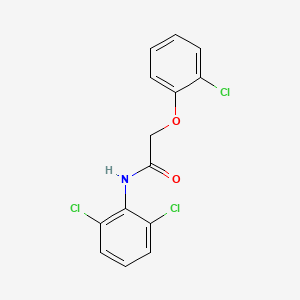
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)
